2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-
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Overview
Description
2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and are often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- typically involves the reaction of a furanone derivative with an ethoxypentyl group. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include ethyl bromide, sodium ethoxide, and furanone derivatives .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Pyrazoline Derivatives: Exhibits various biological activities, including antibacterial and antifungal properties.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A newly synthesized compound with potential biological activities.
Uniqueness
2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- stands out due to its unique structural properties, which contribute to its diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
828916-65-0 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(4-ethoxypentoxy)-2H-furan-5-one |
InChI |
InChI=1S/C11H18O4/c1-3-13-9(2)5-4-6-14-10-7-11(12)15-8-10/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
TZRVMHZLSMCOEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CCCOC1=CC(=O)OC1 |
Origin of Product |
United States |
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